N',4-Dimethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3,4-dimethylpyrazole with hydrazine derivatives. One common method includes the condensation of 3,4-dimethylpyrazole with carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-carbohydrazine derivatives .
Scientific Research Applications
N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrazole: A precursor in the synthesis of N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide.
N’- (Diphenylmethylene)-1H-pyrazole-3-carbohydrazide: Another pyrazole derivative with similar structural features.
Uniqueness
N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N',4-dimethyl-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C6H10N4O/c1-4-3-8-9-5(4)6(11)10-7-2/h3,7H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
XFYXJKXQPZJZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C(=O)NNC |
Origin of Product |
United States |
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